A Technical Guide to Phenyl Isocyanatoformate (CAS 5843-43-6): Synthesis, Reactivity, and Applications for the Research Professional
A Technical Guide to Phenyl Isocyanatoformate (CAS 5843-43-6): Synthesis, Reactivity, and Applications for the Research Professional
Abstract: This guide provides an in-depth technical overview of Phenyl Isocyanatoformate (CAS 5843-43-6), a versatile bifunctional reagent for advanced chemical synthesis. We delve into its core physicochemical properties, explore the nuances of its synthesis via the Curtius rearrangement of phenyl azidoformate, and contrast the divergent outcomes of photolytic and thermal reaction pathways. The document further details the compound's characteristic reactivity, focusing on nucleophilic additions at the highly electrophilic isocyanate moiety to form valuable carbamate and urea linkages. Potential applications in organic synthesis, particularly within the context of drug discovery and materials science, are discussed. This whitepaper is intended for researchers, chemists, and drug development professionals, providing both mechanistic insights and practical, safety-oriented protocols for the effective use of this potent chemical intermediate.
Core Compound Profile and Physicochemical Properties
Phenyl isocyanatoformate, with the linear formula OCNCO₂C₆H₅, is a reactive organic compound distinguished by the presence of two key functional groups: an isocyanate and a phenyl ester.[1] This dual functionality makes it a valuable, albeit challenging, reagent for synthetic chemists. The isocyanate group serves as a powerful electrophile for reactions with a wide range of nucleophiles, while the phenoxycarbonyl moiety offers further synthetic possibilities. Its proper handling and storage are dictated by its physical and chemical characteristics, which are summarized below.
Table 1: Physicochemical Properties of Phenyl Isocyanatoformate
| Property | Value | Reference(s) |
| CAS Number | 5843-43-6 | [1][2] |
| Molecular Formula | C₈H₅NO₃ | [1][2][3][4] |
| Molecular Weight | 163.13 g/mol | [1][2] |
| Boiling Point | 100 °C / 15 mmHg | [1] |
| Density | 1.233 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.516 | [1] |
| Synonyms | N-phenoxycarbonyl isocyanate, Carbonisocyanatidic acid phenyl ester | [5] |
| Recommended Storage | -20°C, under inert atmosphere | [1] |
Synthesis: A Tale of Two Pathways
The primary and most effective route to Phenyl isocyanatoformate is through the Curtius rearrangement of its precursor, phenyl azidoformate (PhOC(O)N₃).[6][7][8] This reaction involves the decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[9][10] However, the choice of energy source—photolytic versus thermal—critically dictates the final product distribution, a crucial insight for any scientist aiming to synthesize this compound.
Precursor Synthesis: Phenyl Azidoformate
The necessary starting material, phenyl azidoformate, is readily prepared from commercially available phenyl chloroformate and an azide source, typically sodium azide.[11][12]
Experimental Protocol: Synthesis of Phenyl Azidoformate
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Dissolve phenyl chloroformate (1.0 equiv) in a suitable dry solvent such as acetone or acetonitrile.[11][12]
-
Reaction: Prepare a solution of sodium azide (NaN₃, ~1.2 equiv) in a minimal amount of water and add it to the dropping funnel. Add the sodium azide solution dropwise to the stirred solution of phenyl chloroformate at 0°C (ice bath).
-
Causality Insight: The reaction is performed at a reduced temperature to control the exothermic reaction and prevent premature decomposition of the thermally sensitive acyl azide product. Acetone is a common solvent choice due to its ability to dissolve the organic starting material while also being compatible with the aqueous azide solution to a degree.[11]
-
-
Workup: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Monitor the reaction by TLC or IR spectroscopy (disappearance of the chloroformate C=O stretch and appearance of the azide N₃ stretch ~2140 cm⁻¹).
-
Isolation: Quench the reaction with water and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude phenyl azidoformate. The product should be handled with care as acyl azides can be explosive.
The Curtius Rearrangement: Photolysis vs. Pyrolysis
The decomposition of phenyl azidoformate presents a fascinating case study in reaction mechanism control.
-
Photolytic Pathway: Upon UV (193-266 nm) or subsequent visible-light (532 nm) irradiation in a cryogenic matrix, phenyl azidoformate decomposes into N₂ and an intermediate oxycarbonylnitrene (PhOC(O)N).[6][7][8] This nitrene rapidly rearranges to yield the desired Phenyl isocyanatoformate (PhONCO).[6][7][8] This pathway provides a clean and direct route to the target molecule.[6][7][8]
-
Thermal Pathway: In stark contrast, flash vacuum pyrolysis (FVP) at elevated temperatures (e.g., 550 K) does not yield the isocyanate.[6][7] Instead, the reaction proceeds via an intramolecular C-H amination of the ortho-position of the phenyl ring, exclusively forming the cyclized product 3H-benzooxazol-2-one.[6][7][8]
This divergence underscores the necessity of selecting a photolytic method for the targeted synthesis of Phenyl isocyanatoformate.
Caption: Competing pathways for the decomposition of Phenyl Azidoformate.
Core Reactivity and Mechanistic Insights
The synthetic utility of Phenyl isocyanatoformate stems from the high electrophilicity of the isocyanate carbon atom. This group readily undergoes nucleophilic attack by heteroatom nucleophiles, forming stable covalent bonds. This reactivity is analogous to that of the well-studied phenyl isocyanate.[13]
Reactions at the Isocyanate Moiety
-
Reaction with Alcohols: Alcohols react with the isocyanate to form carbamates, also known as urethanes.[13][14] This reaction is fundamental in polyurethane chemistry and is a reliable method for derivatizing hydroxyl groups in drug development and materials science.[14] The reaction can be catalyzed by tertiary amines.[15]
-
Reaction with Amines: Primary and secondary amines react rapidly with isocyanates to yield substituted ureas.[9][13][16] This reaction is typically faster than the corresponding reaction with alcohols and forms a robust linkage used extensively in medicinal chemistry and polymer synthesis.[17]
-
Reaction with Water: Phenyl isocyanatoformate is moisture-sensitive. Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate, which then decomposes to liberate carbon dioxide and what would be phenoxycarbonylamine.[9][18][19] This reactivity necessitates the use of anhydrous solvents and inert atmospheres during its use.
Caption: Key reactions of Phenyl Isocyanatoformate with common nucleophiles.
Applications in Research and Drug Development
While a highly specialized reagent, the unique structure of Phenyl isocyanatoformate offers intriguing possibilities for synthetic chemists, particularly in pharmaceutical research.
-
Derivatizing Agent: It can be used to derivatize amines and alcohols on complex molecules. The resulting urea or carbamate can alter physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which is a key strategy in lead optimization.
-
Prodrug Synthesis: The carbamate and urea linkages formed are common motifs in prodrug design.[20] By reacting Phenyl isocyanatoformate with a drug candidate containing a free amine or hydroxyl group, a prodrug can be generated that may improve bioavailability or mask a reactive functional group until it is cleaved in vivo.[20]
-
Bioconjugation: The reactivity of the isocyanate allows for the covalent modification of peptides and proteins, enabling the development of novel bioconjugates for targeted drug delivery or diagnostic applications.[20]
Caption: Workflow for using Phenyl Isocyanatoformate in lead optimization.
Safety, Handling, and Storage
Phenyl isocyanatoformate is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[1] Its reactivity makes it a potent irritant and sensitizer.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Code(s) | Pictogram |
| Acute Toxicity | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | Danger |
| Skin/Eye Irritation | H315, H319 (Causes skin and serious eye irritation) | Danger |
| Sensitization | H317, H334 (May cause an allergic skin reaction or allergy/asthma symptoms) | Danger |
| Target Organ Toxicity | H335 (May cause respiratory irritation) | Danger |
Recommended Handling Procedures:
-
Ventilation: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.[21][22]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[1][21] A respirator with an appropriate cartridge for organic vapors is recommended.[21]
-
Incompatible Materials: Avoid contact with water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[19][23][24]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[21] The recommended storage temperature is -20°C to maintain stability and prevent degradation.[1]
Conclusion
Phenyl isocyanatoformate (CAS 5843-43-6) is a potent and versatile bifunctional reagent with significant potential for advanced organic synthesis. Its preparation via the photolytic Curtius rearrangement of phenyl azidoformate offers a direct route, avoiding the intramolecular side-reactions observed under thermal conditions. The compound's utility is centered on the electrophilic nature of its isocyanate group, which enables the reliable formation of carbamate and urea linkages. While its hazardous nature demands rigorous safety protocols, a thorough understanding of its synthesis and reactivity allows researchers in drug development and materials science to leverage its unique properties for molecular derivatization, prodrug design, and bioconjugation.
References
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